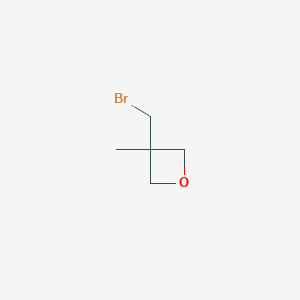

3-(Bromomethyl)-3-methyloxetane

Description

Significance of Four-Membered Cyclic Ethers in Advanced Synthetic Strategies

Four-membered cyclic ethers, or oxetanes, are gaining prominence in advanced synthetic strategies due to their inherent ring strain, which imparts unique reactivity. nih.govnumberanalytics.com This strain, estimated to be around 25 kcal/mol, makes them susceptible to ring-opening reactions, providing a versatile platform for the construction of complex molecular architectures. rsc.org Unlike their less strained five- and six-membered counterparts, the reactivity of oxetanes can be harnessed to introduce specific functional groups and build stereochemically defined centers. fiveable.menih.gov This controlled reactivity is a significant advantage in the multi-step synthesis of natural products and other biologically active molecules. nih.govresearchgate.net The development of novel synthetic methods, including cyclization and cycloaddition reactions, has further expanded the accessibility and utility of these strained heterocycles. nih.govrsc.org

The Role of Oxetanes as Versatile Building Blocks in Chemical Sciences

Oxetanes have established themselves as versatile building blocks in the chemical sciences, finding applications in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comnih.goveurjchem.com In drug discovery, the incorporation of an oxetane (B1205548) motif can significantly improve the physicochemical properties of a molecule. enamine.netacs.orgnih.gov They can act as bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to enhanced metabolic stability, increased aqueous solubility, and improved binding affinity to biological targets. rsc.orgenamine.netresearchgate.net The polar nature of the oxetane ring, coupled with its three-dimensional structure, allows for the exploration of new chemical space and the optimization of lead compounds. nih.gov Their ability to undergo ring-opening polymerization also makes them valuable monomers for the synthesis of specialized polymers with tailored properties. chemimpex.com

Evolution of Oxetane Derivatives in Academic Research

The exploration of oxetane derivatives in academic research has evolved significantly from the initial synthesis of the parent oxetane. beilstein-journals.org Early research focused on the fundamental reactivity of these strained rings. However, the recognition of their potential in various applications has spurred the development of a vast library of functionalized oxetanes. eurjchem.comacs.org A pivotal moment in this evolution was the development of efficient synthetic routes to 3-oxetanone, a key intermediate that has served as a versatile starting point for a wide array of 3-substituted oxetane derivatives. beilstein-journals.org Researchers have since devised numerous methods for the stereocontrolled synthesis of highly substituted oxetanes, enabling the fine-tuning of molecular properties for specific applications. acs.orgrsc.org This ongoing research continues to uncover new facets of oxetane chemistry, promising further innovations in the years to come. eurjchem.comacs.org

Focus on 3-(Bromomethyl)-3-methyloxetane

Among the diverse range of oxetane derivatives, this compound has emerged as a particularly useful and versatile chemical intermediate. Its unique structure, combining the reactive oxetane ring with a functionalizable bromomethyl group, makes it a valuable tool for synthetic chemists.

Properties of this compound

This compound is a colorless to light yellow clear liquid under standard conditions. chemimpex.com Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₉BrO chemimpex.comnih.govsigmaaldrich.com |

| Molecular Weight | 165.03 g/mol chemimpex.comnih.govsigmaaldrich.com |

| CAS Number | 78385-26-9 chemimpex.comnih.govsigmaaldrich.com |

| Boiling Point | 58 °C at 12 mmHg chemimpex.com |

| Refractive Index (n20D) | 1.48 chemimpex.com |

| Appearance | Colorless to light yellow clear liquid chemimpex.com |

Interactive Data Table: Click on headers to sort.

Synthesis and Reactivity

The synthesis of this compound often involves multi-step processes starting from readily available precursors. One common route involves the conversion of 1,1,1-tris(hydroxymethyl)ethane (B165348) (TME) to 3-hydroxymethyl-3-methyloxetane (HMMO), which is then further functionalized. google.com Another approach utilizes the reaction of 3-bromo-2-bromomethyl-2-methylpropyl acetate (B1210297) with sodium hydroxide. google.com

The reactivity of this compound is characterized by two main features: the electrophilic nature of the carbon bearing the bromine atom and the strain of the oxetane ring. The bromomethyl group readily participates in nucleophilic substitution (S_N2) reactions, allowing for the introduction of a wide variety of functional groups such as azides, amines, and ethers. chemimpex.comgoogle.com This makes it a valuable building block for creating more complex molecules. chemimpex.com Furthermore, the oxetane ring can undergo ring-opening reactions under certain conditions, providing another avenue for synthetic transformations and polymerization. chemimpex.comresearchgate.net

Applications in Research and Industry

The unique combination of a reactive handle and a desirable heterocyclic core has led to the widespread use of this compound in both academic and industrial research.

Synthetic Chemistry: It serves as a versatile intermediate for the synthesis of a diverse range of organic compounds. chemimpex.com Its ability to introduce the 3-methyl-3-oxetanylmethyl moiety is highly valued in the construction of novel molecular frameworks.

Pharmaceutical Development: This compound is utilized in the development of new therapeutic agents. chemimpex.com The oxetane unit can improve the pharmacological profile of drug candidates, and the bromomethyl group provides a convenient point of attachment for various pharmacophores. chemimpex.comnih.gov

Polymer Chemistry: this compound is an important monomer for the synthesis of energetic thermoplastic elastomers, such as Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO), which have applications in propellant formulations. cookechem.comchemicalbook.comscbt.com It can also be used to create other functionalized polymers with specific material properties. chemimpex.comresearchgate.net

This compound stands as a testament to the growing importance of oxetane chemistry. Its well-defined properties and predictable reactivity make it an invaluable building block for chemists across various disciplines. As research into the applications of strained heterocycles continues to expand, the significance of versatile intermediates like this compound is set to grow, paving the way for the development of new medicines, materials, and technologies.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(bromomethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBZKWOJRYGRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074409 | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

78385-26-9 | |

| Record name | 3-(Bromomethyl)-3-methyloxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78385-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078385269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity of 3 Bromomethyl 3 Methyloxetane

Electrophilic Character and Nucleophilic Substitution Pathways

3-(Bromomethyl)-3-methyloxetane is a versatile bifunctional molecule that exhibits reactivity at two key sites: the carbon atom of the bromomethyl group and the strained oxetane (B1205548) ring. The presence of the bromine atom, an effective leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This characteristic allows for a variety of nucleophilic substitution reactions, forming the basis for the synthesis of more complex molecular architectures. chemimpex.compressbooks.pub

The general mechanism for nucleophilic substitution at the bromomethyl group follows a typical SN2 pathway. A nucleophile (Nu:-) attacks the electrophilic carbon atom, leading to the displacement of the bromide ion (Br-) in a single, concerted step.

General SN2 Reaction:

The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally lead to faster reaction rates. The versatility of this reaction is demonstrated by its use in the production of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com

Interactive Table: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions | Significance |

| Hydroxide (OH⁻) | 3-hydroxy-3-methyloxetane | Aqueous base | Introduction of a hydroxyl group |

| Alkoxides (RO⁻) | 3-alkoxymethyl-3-methyloxetane | Anhydrous alcohol, base | Formation of ether linkages |

| Amines (RNH₂) | 3-aminomethyl-3-methyloxetane | Amine solvent | Synthesis of amino-functionalized oxetanes |

| Cyanide (CN⁻) | 3-cyanomethyl-3-methyloxetane | Aprotic solvent | Carbon chain extension |

Ring-Opening Reactions of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 107 kJ/mol), which makes it susceptible to ring-opening reactions under various conditions. radtech.org This reactivity provides another avenue for the functionalization of this compound.

Cationic Ring-Opening Mechanisms

In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane ring can be protonated or coordinated to the acid, respectively. This activation makes the ring more susceptible to nucleophilic attack, leading to ring-opening. The reaction typically proceeds via an SN2-like mechanism, where the nucleophile attacks one of the ring carbons, causing the C-O bond to break.

Acid-Catalyzed Ring-Opening:

Advanced Characterization Techniques for 3 Bromomethyl 3 Methyloxetane and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in verifying the chemical structure of 3-(bromomethyl)-3-methyloxetane and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra are used to confirm the presence and connectivity of the methyl, bromomethyl, and oxetane (B1205548) ring protons and carbons. chemicalbook.comuni-muenchen.de

In the ¹H NMR spectrum, characteristic signals corresponding to the methylene (B1212753) protons of the oxetane ring and the bromomethyl group, as well as the singlet for the methyl group, are expected. chemicalbook.com

The ¹³C NMR spectrum will show distinct peaks for the quaternary carbon, the carbon bearing the bromine, the methylene carbons of the oxetane ring, and the methyl carbon. uni-muenchen.de

For derivatives of this compound, such as energetic compounds synthesized from oxetan-3-one, multinuclear NMR spectroscopy (¹H and ¹³C) is essential for characterization. uni-muenchen.de For instance, in spiro-tetrahydrotetrazines derived from oxetane, the chemical shifts of the oxetane ring's methylene groups provide key structural insights. uni-muenchen.de

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of bromine. chemicalbook.com Predicted collision cross-section (CCS) values for different adducts of this compound can also be calculated to aid in its identification. uni.lu

The following table summarizes key spectroscopic data for this compound:

| Technique | Observed/Predicted Data | Reference |

| ¹H NMR | Signals for oxetane ring, bromomethyl, and methyl protons | chemicalbook.com |

| ¹³C NMR | Signals for quaternary, bromomethyl, oxetane ring, and methyl carbons | uni-muenchen.de |

| Mass Spectrometry | Molecular Weight: ~165.03 g/mol , Monoisotopic Mass: ~163.98367 Da | sigmaaldrich.comchemspider.com |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing. For derivatives of this compound, single-crystal X-ray diffraction is used to characterize their crystal structures. uni-muenchen.deresearchgate.net

The oxetane ring itself is known to be puckered, and the degree of puckering can be influenced by the substituents. acs.org For example, the puckering angle of the insecticide EDO was found to be 16°. acs.org In energetic spiro-tetrahydrotetrazines based on oxetane-3-one, the oxetane ring was found to be nearly perpendicular to the tetrahydrotetrazine ring. uni-muenchen.de

Key structural parameters obtained from X-ray diffraction studies of oxetane derivatives include:

Bond lengths and angles: These provide insight into the strain of the four-membered ring. acs.org

Puckering angle: This describes the deviation of the oxetane ring from planarity. uni-muenchen.deacs.org

Intermolecular interactions: The way molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions, can be determined. researchgate.net

For instance, a study on an oxetane-containing indole (B1671886) analogue involved docking studies using a previously characterized X-ray structure to understand its binding to tubulin. nih.gov

Thermal Analysis Methods in Oxetane Research (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are crucial for investigating the thermal properties of oxetane-containing materials, including polymers derived from this compound. hu-berlin.denih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of various thermal transitions. hu-berlin.deazom.comhu-berlin.de

DSC is used to study:

Glass transition temperature (Tg): This is a key characteristic of amorphous polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

Melting temperature (Tm) and Crystallization temperature (Tc): For semi-crystalline polymers, DSC can identify the temperatures at which melting and crystallization occur. nih.govhu-berlin.de

Heat of fusion and crystallization: The enthalpies associated with melting and crystallization can be quantified from the DSC thermogram. hu-berlin.de

Thermal stability: The onset of decomposition can often be detected by DSC. For energetic oxetane derivatives, this is a critical parameter. uni-muenchen.de

For example, DSC has been used to study the thermal decomposition kinetics of poly(3,3′-bisazidomethyl oxetane-3-azidomethyl-3′-methyl oxetane), an energetic thermoplastic elastomer. researchgate.net It has also been employed to investigate the miscibility of oxetane-containing polymer blends. researchgate.net

The following table illustrates the type of data obtained from DSC analysis of oxetane polymers:

| Thermal Property | Significance | Reference |

| Glass Transition (Tg) | Indicates change from glassy to rubbery state | hu-berlin.de |

| Melting Point (Tm) | Characterizes crystalline domains | nih.gov |

| Crystallization Temp (Tc) | Indicates ordering of polymer chains | hu-berlin.de |

| Thermal Decomposition | Assesses thermal stability | uni-muenchen.de |

Surface Analysis and Sensitivity Evaluation (e.g., Hirshfeld Surface Analysis)

For certain applications of oxetane derivatives, particularly in the field of energetic materials, understanding surface interactions and sensitivity to external stimuli is paramount. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. uni-muenchen.denih.govmdpi.com

Hirshfeld Surface Analysis maps various properties onto the molecular surface, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. nih.gov This allows for the detailed investigation of interactions like hydrogen bonds and van der Waals forces that govern the crystal packing. nih.govmdpi.com The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts in a graphical format. nih.govmdpi.com

This technique is particularly valuable for:

Understanding crystal packing: It provides a visual representation of how molecules interact with their neighbors. mdpi.com

Correlating structure with properties: Insights from Hirshfeld surface analysis can be used to understand the physical properties of materials, including their sensitivity. uni-muenchen.de For energetic materials, it offers an improved correlation between predicted and experimentally measured sensitivity compared to older models. uni-muenchen.de

In the context of energetic oxetane derivatives, Hirshfeld surface analysis can help in understanding structure-property relationships and in the design of less sensitive materials. uni-muenchen.de The analysis of intermolecular contacts can reveal features that contribute to or mitigate sensitivity to stimuli like impact and friction. uni-muenchen.de

Computational Chemistry and Theoretical Studies of Oxetane Derivatives

Computational chemistry provides powerful tools to investigate the properties and reactivity of strained ring systems like oxetanes. Theoretical studies offer insights into molecular structure, stability, and reaction mechanisms that can be difficult to obtain through experimental methods alone. For oxetane (B1205548) derivatives, including 3-(bromomethyl)-3-methyloxetane, computational approaches are crucial for understanding their behavior in various chemical environments.

Applications of 3 Bromomethyl 3 Methyloxetane in Polymer Science

3-(Bromomethyl)-3-methyloxetane as a Monomer for Polymer Synthesis

As a monomer, this compound is a critical building block for the synthesis of poly(3-bromomethyl-3-methyloxetane) (polyBrMMO) and its derivatives. cookechem.comlabshake.comscbt.com These polymers are of significant interest, particularly in the development of energetic materials. The presence of the bromomethyl group provides a convenient handle for further chemical transformations, enabling the introduction of various energetic functionalities.

Cationic Ring-Opening Polymerization of Bromomethyl Oxetanes

The primary method for polymerizing this compound is through cationic ring-opening polymerization (CROP). researchgate.netuni-muenchen.de This technique takes advantage of the strained four-membered oxetane (B1205548) ring, which can be opened under acidic conditions to form a linear polymer chain.

A typical CROP process for BrMMO involves the use of a catalyst system, such as boron trifluoride etherate (BF₃·OEt₂), often in conjunction with an initiator like a polyol or 1,4-butanediol. researchgate.netuni-muenchen.deresearchgate.net The polymerization can be carried out in a suitable solvent, for instance, methylene (B1212753) chloride or tetrahydrofuran (B95107). researchgate.net Research has shown that conducting the polymerization at controlled temperatures, such as 0°C, can lead to products with high yields, controllable molecular weights, and narrow molecular weight distributions. researchgate.net

The mechanism of CROP for oxetanes can proceed through either an active chain end (ACE) or an activated monomer (AM) mechanism. mdpi.com The ACE mechanism is generally more efficient for producing high molecular weight polymers as it minimizes side reactions like cyclization. mdpi.com

Table 1: Research Findings on Cationic Ring-Opening Polymerization of BrMMO

| Parameter | Observation | Reference |

|---|---|---|

| Catalyst System | Boron trifluoride etherate (BF₃·OEt₂) with a polyol initiator is commonly used. | researchgate.net |

| Reaction Temperature | Polymerization at 0°C can yield polymers with controlled molecular weight and narrow distribution. | researchgate.net |

| Polymerization Mechanism | Primarily proceeds via a cationic ring-opening polymerization (CROP). | researchgate.net |

| Resulting Polymer | Forms poly(3-bromomethyl-3-methyloxetane) (polyBrMMO). | researchgate.net |

Copolymerization Strategies with Other Oxetane Monomers and Cyclic Ethers

To further tailor the properties of the resulting polymers, this compound can be copolymerized with other monomers. These can include other substituted oxetanes or cyclic ethers like tetrahydrofuran (THF). researchgate.netresearchgate.net

For instance, random copolymers of 3,3'-bis(bromomethyl)oxetane (BBMO) and this compound (BrMMO) have been synthesized using a 1,4-butanediol/boron trifluoride etherate initiator system. researchgate.net This approach allows for the creation of copolymers with a random distribution of the two monomer units along the polymer chain.

Copolymerization with THF has also been explored to create energetic copolyethers. researchgate.net The resulting copolymers of 3-azidomethyl-3-methyloxetane (AMMO), derived from BrMMO, and THF have been shown to have a monomer ratio in the final polymer that is very close to the feed ratio, indicating a well-controlled polymerization process. researchgate.net These copolymers also exhibit controllable molecular weights and relatively narrow molecular weight distributions. researchgate.net

Synthesis of Energetic Polyoxetanes and Prepolymers

A significant application of this compound is in the synthesis of energetic polymers and prepolymers, which are key components in propellant and explosive formulations. cookechem.comlabshake.comchemicalbook.com The bromo-functional precursor polymer, poly(3-bromomethyl-3-methyloxetane) (pBrMMO), is often synthesized first and then chemically modified to introduce energetic groups. researchgate.net

A common strategy is the azidation of pBrMMO to produce poly(3-azidomethyl-3-methyloxetane) (pAMMO), a well-known energetic binder. researchgate.netnih.gov This conversion is typically achieved through a phase transfer catalytic method, reacting the brominated polymer with an azide (B81097) source like sodium azide. researchgate.net Studies have optimized this azidation reaction, with an optimal reaction time of 30 hours being reported. researchgate.net The resulting pAMMO is an energetic material with a glass transition temperature of -44.54°C. researchgate.net

These energetic prepolymers, such as hydroxyl-terminated poly(AMMO), can then be used to build more complex polymer architectures, like energetic thermoplastic elastomers (ETPEs). researchgate.net

Tailoring Polymer Properties through this compound Incorporation

The inclusion of this compound into a polymer structure provides a powerful tool for tailoring the final material's properties. The ability to introduce specific functional groups via the bromomethyl side chain allows for precise control over the polymer's characteristics.

Design of Functionalized Polyethers

The reactive nature of the bromomethyl group on the polyoxetane backbone makes it an ideal platform for designing a wide array of functionalized polyethers. chemimpex.com Through nucleophilic substitution reactions, the bromine atom can be replaced with various functional moieties. google.com This post-polymerization modification allows for the creation of polymers with tailored properties without altering the main polymer chain.

For example, the synthesis of poly(3-azidomethyl-3-methyloxetane) (pAMMO) from poly(3-bromomethyl-3-methyloxetane) is a prime example of creating a functionalized polyether with energetic properties. researchgate.net This method bypasses the need to handle the potentially hazardous energetic monomer directly. nih.gov

Development of Thermoplastic Elastomers for Propellant Formulations

Energetic thermoplastic elastomers (ETPEs) are a class of materials that combine the processing advantages of thermoplastics with the elastomeric properties of rubbers, while also containing energetic components. This compound plays a crucial role in the synthesis of these advanced materials for propellant formulations. cookechem.comlabshake.comchemicalbook.com

ETPEs are often block copolymers, consisting of "hard" and "soft" segments. In one example, an ETPE with a number average molecular weight of approximately 25,000 was prepared using a one-step solution polymerization. researchgate.net This ETPE utilized poly(3,3-bis(azidomethyl)oxetane) (PBAMO) as the hard block and poly(3-azidomethyl-3-methyloxetane) (PAMMO), derived from BrMMO, as the soft block. researchgate.net The resulting material exhibited a tensile strength of about 5 MPa and an elongation at break of around 400% at room temperature, demonstrating its elastomeric nature. researchgate.net

Table 2: Properties of an ETPE Incorporating a PAMMO Soft Block

| Property | Value | Reference |

|---|---|---|

| Number Average Molecular Weight | ~25,000 | researchgate.net |

| Tensile Strength (Room Temp.) | ~5 MPa | researchgate.net |

| Elongation at Break (Room Temp.) | ~400% | researchgate.net |

Advanced Materials Development using Bromomethyl Oxetane Polymers (e.g., coatings, resins, adhesives)

Polymers derived from this compound (BrMMO) represent a significant advancement in materials science, offering a versatile platform for the development of high-performance coatings, resins, and adhesives. The unique chemical structure of BrMMO, featuring a strained oxetane ring and a reactive bromomethyl group, allows for the synthesis of polymers with tailored properties. Through cationic ring-opening polymerization, the oxetane ring opens to form a polyether backbone, while the pendant bromomethyl group serves as a reactive site for a wide array of post-polymerization modifications. This dual functionality enables the creation of advanced materials with enhanced durability, adhesion, and chemical resistance. chemimpex.com

The polymerization of BrMMO can be controlled to produce polymers with varying molecular weights and architectures, from linear to hyperbranched structures. The resulting poly(this compound) is a foundational polymer that can be further functionalized to meet the specific demands of various applications. For instance, the bromine atom can be readily substituted by other functional groups through nucleophilic substitution reactions, allowing for the introduction of moieties that can enhance adhesion, crosslinking density, or impart other desired characteristics. google.com

Research Findings in Advanced Materials

While extensive research has been conducted on polyoxetanes in general, specific data on polymers derived exclusively from this compound for coatings and adhesives is an area of ongoing investigation. However, studies on structurally similar polyoxetanes, such as those derived from 3-ethyl-3-(hydroxymethyl)oxetane (EHO), provide valuable insights into the potential performance of BrMMO-based polymers in these applications. These analogous systems demonstrate the inherent capabilities of the polyoxetane backbone in forming robust and reliable materials.

Research into hyperbranched poly(hydroxyl)oxetanes (POXs), synthesized from EHO, has shown their potential as hot-melt adhesives. mdpi.com These polymers exhibit strong adhesive interactions with polar substrates. The abundance of hydroxyl groups in these polymers, analogous to the potential for functionalization of the bromomethyl group in poly(BrMMO), is a key factor in their adhesive properties. The thermoplastic nature of these polyoxetanes further predisposes them for use as hot-melt adhesives. mdpi.com

The mechanical properties of bond-lines from these analogous polyoxetanes have confirmed strong adhesive interactions with polar substrates. For example, the shear strength of certain formulations has been shown to be comparable to that of some commercial hot-melt adhesives, highlighting the potential of the polyoxetane structure in demanding adhesive applications. mdpi.com

In the realm of coatings, the ability to functionalize the polymer backbone is crucial. The pendant bromomethyl groups on poly(BrMMO) can be converted to other functional groups to create coatings with specific properties such as high hydrophobicity or enhanced cross-linking capabilities for improved durability. google.com For example, the introduction of fluorine-containing side chains can lead to hydrophobic coatings, while the incorporation of groups capable of photo-initiated polymerization can result in high-performance cured coatings. mdpi.comradtech.org

The following tables present data from research on analogous polyoxetane systems, which can be considered indicative of the potential performance of materials derived from this compound.

Table 1: Adhesive Properties of Hyperbranched Poly(hydroxyl)oxetanes on Polar Substrates

| Property | Value | Substrate |

| Work of Adhesion | 101–105 mJ/m² | Polar Materials |

| Bond-line Tensile Shear Strength | 0.39–1.32 MPa | Various |

Data adapted from studies on poly(3-ethyl-3-hydroxymethyloxetane)s, which serve as an analogue for poly(this compound) based adhesives. mdpi.comresearchgate.net

Table 2: Comparative Adhesive Strength of Polyoxetane-Based Adhesives

| Adhesive System | Substrate | Shear Strength (MPa) |

| Catechol-containing Polyoxetane | Metals | 3.7–4.9 |

| Catechol-containing Polyoxetane | Poplar Wood | 2.7 |

| Catechol-containing Polyoxetane | Glass | 2.10 |

| Hyperbranched Poly(hydroxyl)oxetane | Plywood | ≥1.0 |

This table presents data from various functionalized polyoxetane adhesives to illustrate the performance range achievable with this class of polymers. mdpi.com

The development of advanced materials from this compound is a promising field. The versatility of its polymer derivatives allows for the creation of sophisticated coatings, resins, and adhesives. The ability to precisely tune the chemical and physical properties of these materials through post-polymerization modification of the bromomethyl group opens up a vast design space for materials scientists and engineers to explore. Future research will likely focus on synthesizing and characterizing novel polymers from BrMMO to fully realize their potential in a wide range of industrial applications.

Applications of Oxetane Derivatives in Medicinal Chemistry and Drug Discovery

Oxetane (B1205548) as a Bioisosteric Replacement in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. The oxetane moiety has emerged as a valuable tool in this regard, serving as a bioisosteric replacement for several common functional groups, which can lead to improved drug-like properties. nih.govnih.gov

One of the most well-documented applications is the use of 3,3-disubstituted oxetanes as surrogates for the gem-dimethyl group. nih.govacs.org While the gem-dimethyl group is often used to block metabolic oxidation, it can unfavorably increase the lipophilicity of a compound. acs.org The oxetane ring, occupying a similar molecular volume, offers a more polar alternative, thereby potentially improving aqueous solubility and other physicochemical properties without compromising metabolic stability. acs.orgrsc.org

Furthermore, the oxetane ring is recognized as an effective isostere for the carbonyl group in ketones, esters, and amides. nih.govacs.org The oxetane's oxygen atom can participate in hydrogen bonding in a manner similar to a carbonyl oxygen, and it possesses a comparable dipole moment and lone pair orientation. nih.govacs.org This substitution can enhance metabolic stability and increase the three-dimensionality of a molecule. acs.org For instance, amino-oxetanes have been successfully employed as peptidomimetics, demonstrating improved stability against enzymatic degradation while maintaining bioactivity. acs.org More recently, aryl amino-oxetanes have been investigated as promising bioisosteres for benzamides, a common pharmacophore in many approved drugs. digitellinc.com Additionally, oxetan-3-ol (B104164) and its derivatives have been proposed as potential bioisosteres for the carboxylic acid functional group. nih.gov

The versatility of 3-(Bromomethyl)-3-methyloxetane lies in its ability to serve as a precursor for introducing the 3-methyl-oxetane-3-methyl moiety, which can function as a gem-dimethyl or carbonyl isostere in more complex drug candidates through nucleophilic substitution at the bromomethyl group. chemimpex.com

Influence of Oxetane Moieties on Pharmacokinetic Properties (e.g., Aqueous Solubility, Metabolic Stability)

The incorporation of an oxetane ring into a drug candidate can significantly and often favorably modulate its pharmacokinetic properties. nih.govnih.govnih.gov The inherent polarity and three-dimensional structure of the oxetane moiety are key to these improvements. nih.govdrugbank.com

Metabolic Stability: Oxetanes can be used to block metabolically labile sites within a molecule. nih.gov By replacing a metabolically susceptible group, such as a methyl group on an aromatic ring, with a more robust oxetane, the metabolic stability of the compound can be significantly improved. nih.gov For example, the replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane has been shown to enhance metabolic stability without the associated increase in lipophilicity. nih.govacs.org While generally stable, the stability of the oxetane ring itself can be context-dependent, with 3,3-disubstituted oxetanes typically being more stable than other substitution patterns. acs.org

Lipophilicity and Other Properties: The introduction of an oxetane can lower a compound's lipophilicity (LogD), which is often desirable for improving pharmacokinetic profiles. nih.gov Moreover, the rigid, sp³-rich nature of the oxetane ring can lead to a more defined three-dimensional conformation, which can improve binding to the target protein and provide access to unexplored chemical space. nih.govnih.gov In the case of nearby amine groups, the electron-withdrawing nature of the oxetane can attenuate basicity (pKa), which can be beneficial for reducing off-target effects and improving cell permeability. nih.govcancer.gov

The following table summarizes the impact of oxetane incorporation on key pharmacokinetic properties as reported in various studies.

| Property | Influence of Oxetane Moiety | References |

| Aqueous Solubility | Generally increased | nih.govrsc.orgcancer.gov |

| Metabolic Stability | Often improved by blocking labile sites | nih.govnih.govnih.gov |

| Lipophilicity (LogD) | Typically reduced | nih.gov |

| Amine Basicity (pKa) | Attenuated | nih.govcancer.gov |

| Three-Dimensionality | Increased | nih.govnih.gov |

Oxetane-Containing Natural Products and Analogues

While the oxetane motif is relatively rare in nature compared to other cyclic ethers like tetrahydrofurans, a number of natural products containing this four-membered ring have been identified and shown to possess significant biological activity. nih.govresearchgate.netresearchgate.net

The most prominent example is paclitaxel (Taxol®), a complex diterpene isolated from the bark of the Pacific yew tree (Taxus brevifolia). nih.gov Paclitaxel is a potent anticancer agent and is on the World Health Organization's List of Essential Medicines. acs.org Its structure features an oxetane D-ring fused to a cyclohexane (B81311) C-ring. nih.gov This oxetane ring is crucial for its biological activity, acting as a conformational lock and potentially as a hydrogen bond acceptor. nih.gov Semisynthetic analogues of paclitaxel, such as docetaxel and cabazitaxel , which also contain the oxetane ring, are important chemotherapeutic agents as well. nih.gov

Another notable oxetane-containing natural product is oxetanocin A , isolated from Bacillus megaterium. It exhibits antiviral and antibiotic properties and features an oxetane ring replacing the furanose sugar moiety of conventional nucleosides. acs.org

The structural elucidation and synthesis of oxetane-containing natural products can be challenging due to the strained nature of the ring and the potential for misassignment. acs.org However, the existence of these molecules demonstrates that enzymes can facilitate the construction of the oxetane motif, providing inspiration for synthetic chemists. researchgate.net

| Natural Product/Analogue | Source/Type | Biological Activity |

| Paclitaxel (Taxol®) | Taxus brevifolia (Pacific Yew) | Anticancer |

| Docetaxel (Taxotere®) | Semisynthetic analogue of paclitaxel | Anticancer |

| Cabazitaxel (Jevtana®) | Semisynthetic analogue of paclitaxel | Anticancer |

| Oxetanocin A | Bacillus megaterium | Antiviral, Antibiotic |

Synthetic Strategies for Medicinally Relevant Oxetane Scaffolds

The growing interest in oxetanes for drug discovery has spurred the development of new and efficient synthetic methods for their preparation. nih.govrsc.org A key challenge has been the limited synthetic accessibility of these strained rings. rsc.org However, significant progress has been made, enabling the incorporation of oxetane scaffolds into target molecules. nih.gov

One of the principal strategies involves the intramolecular cyclization of a 1,3-diol or a related precursor where one hydroxyl group is converted into a suitable leaving group. acs.org For example, the synthesis of this compound (BrMMO) can be achieved from 3-bromo-2-bromomethyl-2-methylpropyl acetate (B1210297) via a base-mediated cyclization. google.com This approach highlights the transformation of an acyclic precursor into the desired heterocyclic system.

Another common method is the Paternò–Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. beilstein-journals.org This method has been refined to allow for the synthesis of functionalized and spirocyclic oxetanes. beilstein-journals.org

More recent strategies have focused on creating diversely functionalized oxetanes to access new chemical space. rsc.org These include:

Rhodium-catalyzed O–H insertion and C–C bond forming cyclization to prepare oxetanes with medicinally relevant functional groups directly on the ring. rsc.org

Modular access using oxetanyl trichloroacetimidates , inspired by Schmidt glycosylation, to synthesize functionalized 3-aryl oxetanes, which are bioisosteres of benzoyl groups. acs.org

Strain-release-driven methods , such as reacting oxetan-3-one with amines and organometallic reagents, to create libraries of amino-oxetanes as amide bioisosteres. enamine.net

These advanced synthetic protocols have made a wide range of novel 3,3-disubstituted and other oxetane building blocks accessible for drug development programs. rsc.org The availability of versatile intermediates like this compound allows for the late-stage introduction of the oxetane motif into complex molecules through nucleophilic substitution reactions. chemimpex.comgoogle.com

| Synthetic Strategy | Description | Key Features |

| Intramolecular Cyclization | Cyclization of a 1,3-diol derivative (e.g., halohydrin). acs.orggoogle.com | Fundamental and widely used. |

| Paternò–Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. beilstein-journals.org | Forms the oxetane ring in a single step. |

| Catalytic O–H Insertion/Cyclization | Rhodium-catalyzed reaction of diazo compounds with β-halohydrins. rsc.org | Access to diversely functionalized oxetanes. |

| Oxetanyl Trichloroacetimidate Chemistry | Modular synthesis of 3-aryl oxetanes. acs.org | Creates benzoyl bioisosteres. |

| Strain-Release-Driven Synthesis | Reaction of oxetan-3-one with amines and organometallics. enamine.net | Practical and scalable for amide bioisosteres. |

Broader Applications and Future Research Directions

3-(Bromomethyl)-3-methyloxetane as a Versatile Intermediate in Organic Synthesis

This compound is a highly valuable and versatile intermediate in the field of organic synthesis. chemimpex.com Its utility stems from the unique combination of a reactive bromomethyl group and a strained four-membered oxetane (B1205548) ring. This structure allows for a variety of chemical transformations, making it an important building block for the synthesis of more complex molecules. chemimpex.comrsc.org

The presence of the bromomethyl group provides a site for nucleophilic substitution reactions (SN2), enabling the introduction of a wide range of functional groups. google.com This reactivity is crucial for constructing diverse molecular architectures. Furthermore, the strained oxetane ring can undergo ring-opening reactions, which expands its synthetic utility, particularly in polymer chemistry where it can serve as a monomer for the creation of functionalized polymers. chemimpex.comresearchgate.net

This compound is particularly significant in the preparation of 3,3-asymmetrically substituted oxetanes. google.com Its application extends to the synthesis of spirocyclic compounds, which are of interest in medicinal chemistry due to their inherent three-dimensional structures. nih.govnih.gov The ability to efficiently create complex molecules makes this compound a preferred choice for researchers looking to develop novel synthetic strategies and improve reaction yields. chemimpex.com

Potential in Agrochemical and Specialty Chemical Development

The versatility of this compound as a synthetic intermediate directly translates to its significant potential in the development of agrochemicals and specialty chemicals. chemimpex.com Its role as a building block allows for the incorporation of the unique oxetane motif into larger, more complex molecules designed for specific applications in these industries.

In the agrochemical sector, the introduction of the oxetane ring can influence the physicochemical properties of a molecule, potentially leading to improved efficacy, bioavailability, or metabolic stability of active ingredients. The ability to modify the structure through the reactive bromomethyl group allows for the fine-tuning of properties to meet the specific requirements of new agrochemical products.

Similarly, in the realm of specialty chemicals, this compound is employed in the production of specialized polymers and materials with enhanced properties such as strength and durability. chemimpex.com Its capacity to undergo ring-opening polymerization leads to the formation of polyethers with unique characteristics. researchgate.net The development of novel materials with tailored properties is a key area where this compound shows considerable promise.

Emerging Research Areas and Novel Applications

The unique chemical properties of this compound continue to drive research into new and innovative applications. One of the notable emerging areas is in the synthesis of energetic materials. For instance, it is a precursor to 3-azidomethyl-3-methyloxetane (AMMO), an important energetic oxetane monomer used in the synthesis of energetic binders like poly(3-azidomethyl-3-methyloxetane) homopolymer (pAMMO). researchgate.net Additionally, it is used to create copolyethers with other monomers like tetrahydrofuran (B95107) to produce energetic materials with specific thermal properties. energetic-materials.org.cn

Another area of active research is the development of advanced polymers. Scientists have synthesized side-chain liquid crystalline polymers containing a cholesteryl moiety by utilizing poly(3-azidomethyl-3-methyloxetane) derived from this compound. researchgate.net Furthermore, cationic photopolymerization of oxetane derivatives is being explored to create polymers with adjustable mechanical and thermal properties for various applications. radtech.org The synthesis of hyperbranched poly(3-methyl-3-hydroxymethyloxetane) and its application in separating basic proteins is another example of its novel use. mdpi.com

The creation of spirocyclic systems containing the oxetane moiety is also a promising research direction. These structures are of interest in medicinal chemistry and materials science due to their rigid, three-dimensional nature. nih.govnih.gov

Challenges and Opportunities in Oxetane Chemistry Research

The field of oxetane chemistry, while full of potential, faces several challenges. A primary hurdle is the synthesis of substituted oxetanes, as the inherent ring strain can make cyclization difficult. acs.org Achieving desired substitution patterns on the oxetane ring, especially for medicinal chemistry applications, remains a considerable synthetic challenge. acs.org Controlling stereoselectivity during the synthesis and transformation of oxetanes is another significant obstacle due to their high reactivity. researchgate.net Furthermore, the stability of the oxetane ring can be a concern, as it can be prone to ring-opening under acidic conditions or at high temperatures, which could be a metabolic or chemical liability. acs.orgnih.gov

Despite these challenges, there are numerous opportunities in oxetane chemistry. The development of new and more efficient synthetic methodologies for creating and functionalizing oxetane rings is a major area of opportunity. acs.orgnih.gov The unique properties that the oxetane motif imparts to molecules, such as improved solubility, metabolic stability, and lipophilicity, make it an attractive feature in drug discovery. acs.orgresearchgate.net The ability of the oxetane ring to act as a polar equivalent of a gem-dimethyl group or a carbonyl group offers novel design strategies for medicinal chemists. nih.govacs.org As the commercial availability of oxetane-containing building blocks increases, their incorporation into new materials and therapeutic agents is likely to expand, driving further innovation in the field. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-3-methyloxetane, and how do reaction conditions influence yield?

The synthesis of this compound often involves bromination of 3-methyl-3-(hydroxymethyl)oxetane using reagents like PBr₃ or HBr in anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of brominating agents to ensure complete conversion . Purification typically employs fractional distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) to isolate the product from unreacted precursors or byproducts like H₃PO₃ in Appel-type reactions . Yield optimization requires rigorous exclusion of moisture, as hydrolysis of the bromomethyl group can reduce efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of hydroxyl groups (δ ~1.5–2.0 ppm for methyl groups, δ ~4.5–4.8 ppm for oxetane ring protons) .

- GC-MS : To detect low-level impurities (e.g., residual solvents or decomposition products).

- Elemental Analysis : Validate bromine content (~48.5% theoretical for C₅H₉BrO) .

- Refractive Index and Density : Cross-check with literature values (density: 1.4 g/cm³; refractive index: ~1.478) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (vapor pressure: ~2.9 mmHg at 25°C) .

- Storage : Store at 2–8°C in airtight, amber-glass containers to prevent light-induced decomposition or moisture ingress .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as halogenated waste .

Advanced Research Questions

Q. How does this compound participate in copolymerization reactions, and what factors dictate reactivity ratios?

In copolymerization with oxetanes or epoxides, the bromomethyl group acts as a latent initiation site for cationic or ring-opening polymerization. Reactivity ratios (e.g., with 3,3-dimethyloxetane) depend on monomer electron density and steric effects. For example, electron-withdrawing bromine lowers the oxetane’s ring strain, reducing propagation rates. Kinetic studies using ¹H NMR to monitor monomer consumption can determine reactivity parameters (e.g., Mayo-Lewis equations) . Microstructural analysis via MALDI-TOF or SEC reveals branching patterns influenced by initiator choice (e.g., BF₃·OEt₂ vs. Sn(OTf)₂) .

Q. What methodological challenges arise when functionalizing this compound for advanced polymer precursors?

- Selective Substitution : Competing SN2 reactions at the bromomethyl group and oxetane ring-opening require careful nucleophile selection. For example, azide substitution (to form 3-(azidomethyl)-3-methyloxetane) proceeds efficiently with NaN₃ in DMF at 60°C, while stronger bases like KOtBu induce ring cleavage .

- Stability of Intermediate : Nitration using dinitrogen pentoxide (N₂O₅) must be time-controlled (short reaction times <1 hr) to avoid over-nitration or decomposition .

- Crosslinking Side Reactions : In polyurethane synthesis, premature reaction between bromomethyl groups and isocyanates can be mitigated by using masked intermediates (e.g., quaternary ammonium-functionalized precursors) .

Q. How can researchers resolve contradictions in reported reactivity parameters for this compound derivatives?

Discrepancies in copolymerization reactivity (e.g., conflicting Q-e values) may arise from differing initiator systems or solvent polarities. To address this:

- Controlled Replicates : Conduct parallel experiments using identical initiators (e.g., BF₃·OEt₂) and solvents (e.g., CH₂Cl₂ vs. THF).

- Computational Modeling : DFT calculations to compare activation energies for bromomethyl vs. oxetane ring reactions .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What strategies enable the incorporation of this compound into stimuli-responsive materials?

- Thermoresponsive Polymers : Copolymerize with N-isopropylacrylamide (NIPAM) to create LCST-tunable hydrogels. The bromomethyl group allows post-polymerization quaternization for pH sensitivity .

- Photoactive Networks : Substitute bromine with cinnamoyl groups via nucleophilic acyl substitution, enabling UV-induced crosslinking .

- Redox-Responsive Systems : Replace bromine with ferrocenyl moieties to impart electroactivity .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.